molecular formula C11H20O B565202 (-)-2-Methylisoborneol-d3 CAS No. 135441-89-3

(-)-2-Methylisoborneol-d3

Cat. No. B565202
M. Wt: 171.298
InChI Key: LFYXNXGVLGKVCJ-GKOSEXJESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Biosynthesis in Streptomyces coelicolor : (-)-2-Methylisoborneol is produced by soil organisms like Actinomycete, myxobacteria, and cyanobacteria. The sco7700 and sco7701 genes in Streptomyces coelicolor are responsible for its biosynthesis, which involves the formation of (E)-2-methylgeranyl diphosphate and subsequent cyclization to 2-methylisoborneol (Wang & Cane, 2008).

  • Improved Synthesis and Quantitative Analysis : Improved synthesis of 2-methylisoborneol via methyllithium or methylmagnesium halides acting on d-camphor has been developed. Additionally, a quantitative gas chromatographic method for tracing low concentrations in water has been established (Wood & Snoeyink, 1977).

  • Adsorption by Activated Carbon : The hydrophilicity of activated carbon's surface is crucial for adsorbing 2-methylisoborneol from water. Microporous, less hydrophilic carbons are more effective in adsorption (Pendleton et al., 1997).

  • Non-Natural Biosynthesis Pathway : Elongation of dimethylallyl diphosphate with 2-methylisopentenyl diphosphate using farnesyl diphosphate synthase, followed by terpene cyclization, represents a non-natural biosynthesis pathway for 2-methylisoborneol (Gu & Dickschat, 2022).

  • Detection of 2-MIB Producing Cyanobacteria : A novel method using real-time PCR coupled with TaqMan probe has been developed for detecting 2-MIB-producing cyanobacteria in drinking water reservoirs (Chiu et al., 2016).

  • Silver Nanorods for SERS-Active Substrates : Silver nanorod arrays have been investigated for reproducible and reusable SERS-active substrates in the detection of 2-MIB, with a detection limit as low as 1 ppt (Botta et al., 2018).

  • Comparison of Analytical Techniques for Detection : Solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) have been compared for detecting 2-methylisoborneol in water, with SPME being the most sensitive technique (Hurlburt et al., 2009).

  • Efficient Biodegradation by Bacteria : A novel bacterial strain, Arthrobacter ureafaciens-YW, has been isolated for the efficient biodegradation of 2-MIB, achieving 35% biodegradation in two days (Wu et al., 2013).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that require further investigation .

properties

IUPAC Name

1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXNXGVLGKVCJ-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CC2CCC1(C2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-2-Methylisoborneol-d3

Citations

For This Compound
3
Citations
D Xu, B Yuan, H Lv, Q Lin, CC Org - 2010 - scirp.org
… Internal Standards of (+/-)-d5-geosmin(d5-GSM) and (-)-2-methylisoborneol-d3(d3-MIB) were gained also from Sigma-Aldrich. Sodium chloride is baked at 600 ℃ for 6h before use; …
Number of citations: 2 www.scirp.org
W Korth - 1992 - ro.uow.edu.au
Deuterated geosmin [trans-1, 10-[2 H 3]-dimethyl-9α-decaloll and deuterated 2-methylisoborneol [2-exo-hydroxy-2-[2 H 3]-methylbornane] have been synthesised and evaluated as …
Number of citations: 2 ro.uow.edu.au
C Barthe - 2015 - library-archives.canada.ca
Afin de tester l'impact de l'égrappage à la floraison et de la maturité sur les cépages hybrides Seyval blanc et Vandal-Cliche, un dispositif expérimental incluant trois niveaux de charge …
Number of citations: 8 library-archives.canada.ca

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